molecular formula C9H9BrO3 B13982630 1-(3-Bromo-2-hydroxy-5-methoxyphenyl)ethanone

1-(3-Bromo-2-hydroxy-5-methoxyphenyl)ethanone

Cat. No.: B13982630
M. Wt: 245.07 g/mol
InChI Key: UZMBNNJODDVBOM-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-hydroxy-5-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9BrO3 It is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with an ethanone group

Chemical Reactions Analysis

1-(3-Bromo-2-hydroxy-5-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-2-hydroxy-5-methoxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-hydroxy-5-methoxyphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding to biological targets. The bromine atom can also play a role in modulating the compound’s electronic properties, affecting its overall activity .

Comparison with Similar Compounds

1-(3-Bromo-2-hydroxy-5-methoxyphenyl)ethanone can be compared with similar compounds such as:

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

1-(3-bromo-2-hydroxy-5-methoxyphenyl)ethanone

InChI

InChI=1S/C9H9BrO3/c1-5(11)7-3-6(13-2)4-8(10)9(7)12/h3-4,12H,1-2H3

InChI Key

UZMBNNJODDVBOM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)OC)Br)O

Origin of Product

United States

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